molecular formula C12H14ClNO3 B1470824 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid CAS No. 1783969-76-5

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Cat. No.: B1470824
CAS No.: 1783969-76-5
M. Wt: 255.7 g/mol
InChI Key: RIYWTNBGAJIPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a useful research compound. Its molecular formula is C12H14ClNO3 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to exhibit anticonvulsant activity by interacting with voltage-gated sodium channels, thereby inhibiting the excessive neuronal discharge that leads to seizures . Additionally, this compound may interact with GABA receptors, enhancing the inhibitory effects of GABA and contributing to its hypnotic properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in neuronal excitability and synaptic transmission . Furthermore, it affects cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to voltage-gated sodium channels, stabilizing their inactive state and preventing the propagation of action potentials . This binding interaction is crucial for its anticonvulsant activity. Additionally, the compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of inhibitory neurotransmitters like GABA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its anticonvulsant and hypnotic effects remain consistent, although some tolerance may develop with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity and induces sedation without significant adverse effects . At high doses, it can cause toxicity, including respiratory depression and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion. The compound’s metabolism can affect its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm and can be found in synaptic vesicles, where it modulates neurotransmitter release . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments and its overall function .

Properties

IUPAC Name

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYWTNBGAJIPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCC(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
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3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.